Molecular Properties: 4-Methyl-2-nitrophenyl vs. Chloro Analog
The substitution pattern on the N-aryl ring is a primary determinant of the physicochemical profile of 1,4-diazepane derivatives. A direct comparison between the target compound and its closest structural analog, 1-(5-Chloro-2-methyl-4-nitrophenyl)-1,4-diazepane, reveals quantifiable differences that are critical for drug design [1].
| Evidence Dimension | Molecular Weight & Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | Molecular Weight: 235.28 g/mol; XLogP3-AA: Data not available for direct comparison; TPSA: Data not available for direct comparison. |
| Comparator Or Baseline | 1-(5-Chloro-2-methyl-4-nitrophenyl)-1,4-diazepane: Molecular Weight: 269.73 g/mol; XLogP3-AA: 2.6; TPSA: 61.1 Ų |
| Quantified Difference | Molecular Weight difference: +34.45 g/mol for the chloro analog; XLogP3-AA: Data not available for target compound; TPSA: Data not available for target compound. |
| Conditions | Computed properties from authoritative chemical databases (PubChem, ChemicalBook). |
Why This Matters
This quantitative difference in molecular weight (a 14.6% increase) and the known variance in lipophilicity (XLogP3-AA = 2.6 for the analog) demonstrate that even a single-atom change (H to Cl) significantly alters the compound's ADME properties, directly impacting its suitability for specific biological assays and medicinal chemistry campaigns.
- [1] PubChem. (n.d.). 1-(5-Chloro-2-methyl-4-nitrophenyl)-1,4-diazepane. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1-_5-Chloro-2-methyl-4-nitrophenyl_-1_4-diazepane View Source
